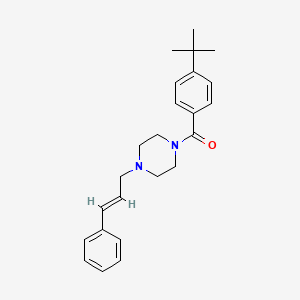

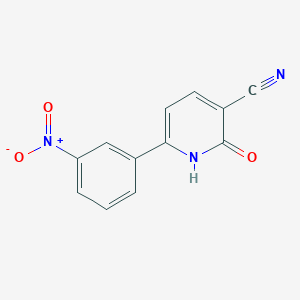

![molecular formula C20H22N2O4 B2628170 3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione CAS No. 352666-08-1](/img/structure/B2628170.png)

3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds like “3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthesis can be planned based on different strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular weight of “this compound” is 354.409 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Acylation of Pyrrolidine-2,4-diones : Pyrrolidine-2,4-diones, including compounds similar to the one , are acylated at C-3 by various acid chlorides. This study provides insights into the synthesis process involving Lewis acids, highlighting the efficiency of boron trifluoride–diethyl ether in this context (Jones et al., 1990).

- One-Pot Three-Component Synthesis : A study showcases a one-pot, three-component synthesis approach for derivatives of pyrrolidine-2,5-dione, indicating the versatility of these compounds in chemical synthesis (Goudarziafshar et al., 2021).

Potential Bioactivities

- Anticancer Activity : Derivatives of pyrrolidine-2,5-dione, akin to the compound , have shown marked antiproliferative effects in mouse Sarcoma 180, indicating potential anticancer properties (Naik et al., 1987).

- Bioactivities of Tetramic Acid Derivatives : A study focusing on 4-amino derivatives of tetramic acid, related to pyrrolidine-2,5-dione, revealed interesting bioactivities such as herbicidal, fungicidal, and antitumor effects (Liu et al., 2014).

Molecular Structure Analysis

- Crystal Structure of Derivatives : The crystal structure of certain pyrrolidine-2,5-dione derivatives has been analyzed, providing valuable information about the molecular conformation and potential interaction sites, which can be crucial for understanding the compound's behavior in different contexts (Nirmala et al., 2009).

Applications in Drug Synthesis

- Anticonvulsant Activity : Studies on 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives, closely related to the compound , indicate their potential in the development of anticonvulsant drugs (Patel et al., 2013).

- Synthesis of Strobilurin Derivatives : Research on the synthesis of strobilurin derivatives containing the pyrrolidine-2,4-dione moiety, similar to the compound of interest, highlights its application in developing fungicidal agents (Guihua et al., 2014).

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine-2,5-dione scaffold have been evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (ca) isoenzymes .

Mode of Action

It’s likely that the compound interacts with its targets through the pyrrolidine-2,5-dione moiety, which is a versatile scaffold .

Biochemical Pathways

Compounds with similar structures have been shown to interact with carbonic anhydrase isoenzymes, which are involved in several diseases .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Analyse Biochimique

Biochemical Properties

3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s interactions with enzymes and other proteins are crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Long-term studies have shown that the compound can have lasting effects on cellular function, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for the compound’s biochemical activity and its effects on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions are important for the compound’s overall function and effectiveness .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound’s biochemical activity and its effects on cellular function .

Propriétés

IUPAC Name |

3-(4-methoxyanilino)-1-(2-propoxyphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-3-12-26-18-7-5-4-6-17(18)22-19(23)13-16(20(22)24)21-14-8-10-15(25-2)11-9-14/h4-11,16,21H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEWIIPGJDEWIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

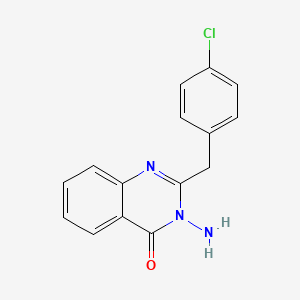

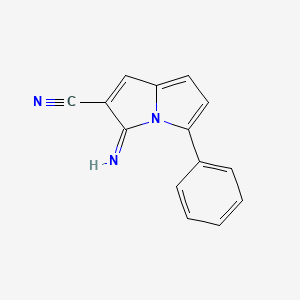

![ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate](/img/structure/B2628087.png)

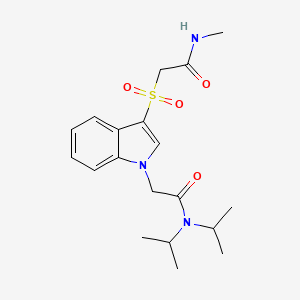

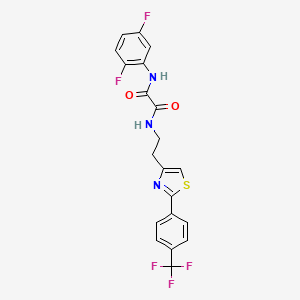

![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2628093.png)

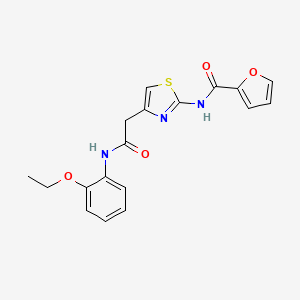

![4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2628097.png)

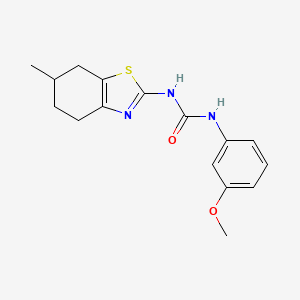

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628098.png)

![N-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2628099.png)

![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide](/img/structure/B2628107.png)